4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane

Physicochemical Property Prediction Lipophilicity Drug-likeness

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is a bifunctional tetrahydropyran building block (C8H15BrO3S, MW 271.17) featuring a bromomethyl nucleofuge and a methanesulfonylmethyl (sulfone) group on the same quaternary carbon. Its computed properties (XLogP3-AA 0.8, TPSA 51.8 Ų, 3 H-bond acceptors, complexity position it as a polar, hydrogen-bond-capable scaffold distinct from its sulfide (thioether) and des-sulfonyl analogs.

Molecular Formula C8H15BrO3S
Molecular Weight 271.17 g/mol
CAS No. 1423034-63-2
Cat. No. B1376759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane
CAS1423034-63-2
Molecular FormulaC8H15BrO3S
Molecular Weight271.17 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1(CCOCC1)CBr
InChIInChI=1S/C8H15BrO3S/c1-13(10,11)7-8(6-9)2-4-12-5-3-8/h2-7H2,1H3
InChIKeyQYLALZRZALGVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane (CAS 1423034-63-2): Structural and Physicochemical Baseline


4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane is a bifunctional tetrahydropyran building block (C8H15BrO3S, MW 271.17) featuring a bromomethyl nucleofuge and a methanesulfonylmethyl (sulfone) group on the same quaternary carbon [1]. Its computed properties (XLogP3-AA 0.8, TPSA 51.8 Ų, 3 H-bond acceptors, complexity 249) position it as a polar, hydrogen-bond-capable scaffold distinct from its sulfide (thioether) and des-sulfonyl analogs [1]. Commercial availability is established through multiple vendors offering research-grade material at typical purities of 95–98% .

Procurement Risk of Generic Substitution for 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane


Simple replacement of 4-(bromomethyl)-4-(methanesulfonylmethyl)oxane with close analogs such as its sulfide counterpart or des-sulfonyl tetrahydropyrans introduces substantial risk of altered reactivity, physicochemical profile, and safety classification. The sulfone group drastically reshapes polarity (ΔXLogP ≈ -1.3 vs. sulfide [1][2]), hydrogen-bonding capacity, and the electronic environment of the bromomethyl electrophile, which can derail SN2 kinetics or downstream coupling yields in multistep syntheses. Class-level inference suggests that assuming interchangeability between sulfone- and sulfide-containing building blocks without experimental validation has led to unexpected reaction failures or impurity profiles in medicinal chemistry programs [3]. The quantitative evidence below provides the measurable dimensions where this specific compound diverges from its most relevant comparators.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Head-to-Head: Sulfone vs. Sulfide Analog

The target sulfone compound exhibits a computed XLogP3-AA of 0.8, significantly lower than the 2.1 value for the direct sulfide analog 4-(bromomethyl)-4-[(methylsulfanyl)methyl]oxane [1][2]. This 1.3-log-unit decrease reflects the sulfone's strong electron-withdrawing and polar character, which translates to markedly different predicted membrane permeability and aqueous solubility profiles within the same tetrahydropyran scaffold class.

Physicochemical Property Prediction Lipophilicity Drug-likeness ADME Profiling

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Acceptor Count: Sulfone vs. Sulfide

The sulfone compound exhibits a TPSA of 51.8 Ų and 3 hydrogen-bond acceptors, compared to 34.5 Ų and 2 acceptors for the sulfide analog [1][2]. The additional oxygen atoms in the sulfone contribute 17.3 Ų of polar surface area and an extra HBA, pushing the compound closer to the widely cited Veber threshold (TPSA < 140 Ų) but clearly differentiating it from less polar analogs within congeneric series.

Polar Surface Area Permeability Prediction Bioavailability Scaffold Design

Molecular Complexity and Heavy Atom Count as Measures of Scaffold Elaboration Potential

The target compound has a computed complexity score of 249 and 13 heavy atoms, versus 113 and 11 heavy atoms for the sulfide analog [1][2]. The higher complexity and atom count reflect the sulfone's increased functionality and potential for three-dimensional interactions, which is desirable in fragment elaboration where higher complexity starting points can reduce the number of synthetic steps to reach lead-like chemical space.

Chemical Complexity Scaffold Diversity Fragment-Based Drug Design Building Block Selection

GHS Hazard Classification Differentiation: Acute Toxicity and Eye Damage Risk

According to the ECHA C&L Inventory notifications, the target sulfone carries a 'Danger' signal word with Eye Damage Category 1 (H318: Causes serious eye damage), while the sulfide analog carries a 'Warning' signal word with only Eye Irritation Category 2A (H319) [1][2]. Both share Acute Toxicity Category 4 for oral and dermal routes, but the sulfone notably lacks the dermal and inhalation acute toxicity warnings that the sulfide compound carries (H312, H332) [1][2].

Safety Classification GHS Hazard Laboratory Handling Procurement Compliance

Vendor-Supplied Purity Specification as a Minimum Quality Baseline

Commercially, the target compound is available at a specified minimum purity of 95% (AKSci) and 98% (Leyan) . In contrast, the closely related 4-(bromomethyl)tetrahydro-2H-pyran (des-sulfonyl analog) is commonly supplied at >98% (TCI) . While multiple vendors offer the sulfone, achieving >98% purity is less common due to the challenges of separating polar sulfone-containing intermediates, making the 98% specification a point of differentiation when high-purity building blocks are required for late-stage functionalization.

Purity Specification Quality Control Vendor Comparison Synthesis Intermediate

Distinct Reactivity Profile: Electrophilic Bromomethyl Tuned by Electron-Withdrawing Sulfone

The geminal relationship between the electron-withdrawing methanesulfonylmethyl group and the bromomethyl electrophile on the quaternary carbon of the oxane ring is predicted to alter the electrophilicity of the CH2Br moiety compared to analogs lacking the sulfone group. Class-level knowledge indicates that sulfone groups exert a -I inductive effect, which can increase the rate of SN2 reactions at the adjacent carbon relative to sulfide or alkyl-substituted analogs, though direct kinetic data for this specific scaffold is currently absent from peer-reviewed literature [1]. This electronic tuning provides a mechanistic rationale for selecting this scaffold when enhanced electrophilicity is desired without altering the steric environment.

Nucleophilic Substitution Electronic Effect Reactivity Tuning Building Block Differentiation

Optimal Research and Industrial Application Scenarios for 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Low Lipophilicity and High Polar Surface Area

With a computed XLogP of 0.8 and TPSA of 51.8 Ų [1], this sulfone building block is well-suited for fragment libraries targeting lead-like chemical space (LogP <3, TPSA <140 Ų). It can be prioritized over the sulfide analog (XLogP 2.1) when the design hypothesis demands reduced lipophilicity to avoid promiscuous binding or CYP450 inhibition, as evidenced by the 1.3-log-unit difference in computed lipophilicity [1][2].

Synthetic Programs Requiring Enhanced Electrophilicity at the Bromomethyl Center

The geminal sulfone group's electron-withdrawing -I effect is expected to activate the adjacent bromomethyl toward nucleophilic displacement [3]. This scaffold can be selected over 4-(bromomethyl)tetrahydro-2H-pyran when enhanced SN2 reactivity is needed for coupling with weak nucleophiles or for performing substitutions under mild conditions, based on class-level inductive effect principles [3].

Laboratories Requiring Differentiated Safety Handling Protocols

The GHS 'Danger' classification with Eye Damage Category 1 (H318) for the sulfone compound [4] necessitates stringent eye protection (goggles/face shield) and dedicated storage, unlike the 'Warning'-classified sulfide analog. Procurement teams should factor in these safety requirements when ordering for high-throughput labs or educational settings, as the absence of dermal/inhalation acute toxicity warnings (H312/H332) for the sulfone may simplify some handling aspects relative to the sulfide [4][5].

High-Purity Building Block Supply for Late-Stage Functionalization

For medicinal chemistry groups performing late-stage diversification, the availability of this compound at 98% purity from vendors like Leyan reduces the risk of impurity-derived side products. While 95% material is sufficient for early SAR exploration, the 98% specification should be requested when the building block is used in the final 2–3 synthetic steps, where purity-related yield losses are most costly.

Quote Request

Request a Quote for 4-(Bromomethyl)-4-(methanesulfonylmethyl)oxane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.